molecular formula C15H15F2N3O4 B047912 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid CAS No. 121935-03-3

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid

Cat. No.: B047912
CAS No.: 121935-03-3
M. Wt: 339.29 g/mol
InChI Key: BWUZDTRHFMTIKP-UHFFFAOYSA-N
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Description

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by the presence of a difluoromethoxy group at the 6-position and a piperazinyl group at the 7-position of the quinolone core structure. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolone derivatives with modified antibacterial activity profiles. These derivatives are often evaluated for their potential as new antibacterial agents .

Scientific Research Applications

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, the compound induces bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid is unique due to the presence of the difluoromethoxy group at the 6-position, which distinguishes it from other quinolones. This modification can influence its antibacterial activity and pharmacokinetic properties .

Properties

IUPAC Name

6-(difluoromethoxy)-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O4/c16-15(17)24-12-5-8-10(19-7-9(13(8)21)14(22)23)6-11(12)20-3-1-18-2-4-20/h5-7,15,18H,1-4H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUZDTRHFMTIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153446
Record name 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121935-03-3
Record name 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121935033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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